3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
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Overview
Description
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropyl group, an oxadiazole ring, and an azetidine moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of the Oxadiazole Ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Coupling with Azetidine Moiety: The final step involves coupling the oxadiazole intermediate with an azetidine derivative, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the oxadiazole ring, using oxidizing agents like mCPBA or KMnO4.
Reduction: Reduction reactions can target the oxadiazole ring or the azetidine moiety, using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, KMnO4
Reducing Agents: LiAlH4, NaBH4
Coupling Agents: EDCI, DCC
Bases: NaOH, K2CO3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the trifluoromethyl group are key structural features that contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenol
- 1,2-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene
Uniqueness
Compared to similar compounds, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide stands out due to its unique combination of structural features, including the azetidine moiety and the trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)11-3-1-2-4-12(11)20-15(24)23-7-10(8-23)14-21-13(22-25-14)9-5-6-9/h1-4,9-10H,5-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJOOPBBTFOUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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